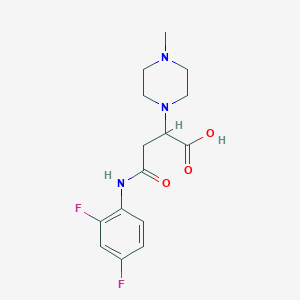

4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as DAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. DAPT is a γ-secretase inhibitor that blocks the cleavage of amyloid precursor protein (APP) and Notch, leading to the inhibition of the production of amyloid beta (Aβ) and Notch intracellular domain (NICD).

Scientific Research Applications

Environmental and Toxicological Studies

Toxicology and Environmental Persistence

Studies on related compounds such as 2,4-dichlorophenoxyacetic acid and perfluoroalkyl substances highlight the environmental persistence and potential toxic effects of such chemicals. Research focuses on their fate in the environment, bioaccumulation potential, and impacts on human and ecosystem health. These studies are crucial for understanding the environmental behaviors and risk assessments of similar compounds (Islam et al., 2017), (Wang et al., 2019).

Pharmacological Applications

Antibacterial Activity and Pharmacokinetics

The antibacterial activity and pharmacokinetic properties of norfloxacin, a fluorinated piperazinyl-substituted congener of nalidixic acid, provide insight into how structural modifications can enhance antibacterial spectrum and potency. This is relevant for designing compounds with improved therapeutic profiles (Holmes et al., 1985).

Biochemical and Molecular Studies

Spin Labeling in Peptide Studies

The use of spin labels like TOAC in studying peptides demonstrates the utility of such compounds in analyzing peptide structure and dynamics, offering a methodological approach that can be applied in research involving similar compounds to study their biochemical or biophysical interactions (Schreier et al., 2012).

Environmental Degradation and Remediation

Biodegradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals, including studies on their environmental biodegradability, provides a framework for understanding how similar compounds might be broken down in the environment or through engineered bioremediation processes. This is critical for developing strategies to mitigate the environmental impact of such persistent compounds (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name |

4-(2,4-difluoroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2N3O3/c1-19-4-6-20(7-5-19)13(15(22)23)9-14(21)18-12-3-2-10(16)8-11(12)17/h2-3,8,13H,4-7,9H2,1H3,(H,18,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLGWBJBHRWQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2888661.png)

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)